molecular formula C10H4Cl3NO2 B1617469 1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione CAS No. 31489-22-2

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione

Cat. No. B1617469
CAS RN: 31489-22-2
M. Wt: 276.5 g/mol
InChI Key: URZBDQFEBPSHHB-UHFFFAOYSA-N
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Description

“1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione” is a chemical compound with the molecular formula C10H6Cl3N .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated for their efficiency as corrosion inhibitors for carbon steel in hydrochloric acid medium. Research indicates that these derivatives are effective in preventing corrosion, with their efficiency increasing alongside concentration. These inhibitors are identified as mixed-type, suggesting they mitigate both anodic and cathodic processes. Electrochemical studies, complemented by thermodynamic and quantum chemical analyses, demonstrate that the inhibition mechanism likely involves chemisorption onto the metal surface (Zarrouk et al., 2015).

Organic Electronics and Photoluminescence

A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units have been synthesized. These materials exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and superior photochemical stability compared to saturated polymers. The orange-colored solutions of these polymers in organic solvents show potential for use in light-emitting devices and other electronic applications (Beyerlein & Tieke, 2000).

Organic Synthesis and Polymer Science

In the realm of organic synthesis, pyrrole derivatives have been utilized as intermediates for the preparation of various complex molecules. For example, the synthesis of Nα-urethane-protected β- and γ-amino acids demonstrates the versatility of pyrrole-2,5-dione derivatives in synthesizing protected amino acids for further chemical transformations. This "one-pot" procedure highlights the efficiency and applicability of these derivatives in synthesizing biologically relevant compounds (Cal et al., 2012).

Advanced Materials for Electronics

The development of alcohol-soluble n-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) demonstrates the potential of these derivatives in fabricating electron transport layers for inverted polymer solar cells. The materials' electron-deficient nature and planar structure afford them high conductivity and electron mobility, improving solar cell performance by facilitating electron extraction and reducing recombination at the interface (Hu et al., 2015).

properties

IUPAC Name

1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZBDQFEBPSHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300368
Record name 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione

CAS RN

31489-22-2
Record name NSC136457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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